
Glufosinate-P
Description
Historical Development and Discovery of Glufosinate as a Naturally Occurring Compound
Glufosinate, also known as phosphinothricin, is a broad-spectrum herbicide that originates from nature. wikipedia.org It is produced by several species of soil bacteria, primarily of the genus Streptomyces, such as Streptomyces viridochromogenes and Streptomyces hygroscopicus. pan-india.orgagrofarmchemical.combasf.com Its discovery as a natural product was a significant event in the field of agrochemicals. pan-india.org The herbicidal properties of glufosinate were first identified in greenhouse tests in 1976. basf.com
The compound is a structural analog of the amino acid glutamate. pan-india.org In nature, some soil bacteria produce other compounds like bialaphos and phosalacine, which plants can metabolize directly into glufosinate. wikipedia.org The fundamental mode of action of glufosinate is the irreversible inhibition of glutamine synthetase, an essential enzyme for ammonia detoxification and the production of the amino acid glutamine. wikipedia.org This inhibition leads to a rapid buildup of ammonia within plant cells and a depletion of glutamine, which halts photosynthesis and ultimately results in the death of the plant. wikipedia.org This mechanism also confers antibacterial and antifungal properties to the compound. wikipedia.org
Distinction and Significance of Glufosinate-P (L-Enantiomer) in Herbicide Research
Chemically synthesized glufosinate is a racemic mixture, meaning it consists of equal parts of two stereoisomers: D-glufosinate and L-glufosinate. In the context of herbicide research, it was discovered that only the L-enantiomer, now designated as this compound, possesses significant herbicidal activity. pan-india.orgagrofarmchemical.com The D-enantiomer is largely inactive as a herbicide.
This discovery was pivotal, as it led to the development of enriched glufosinate products containing only the active L-isomer. The primary significance of this compound is its increased efficiency; it has twice the herbicidal activity of the racemic mixture. This allows for a potential 50% reduction in the application rate needed to achieve the same level of weed control, which aligns with goals of reducing the total volume of pesticides introduced into the environment.
The mode of action for this compound is identical to that of racemic glufosinate. agrofarmchemical.com It acts as a potent inhibitor of the enzyme glutamine synthetase (GS). basf.com This inhibition leads to several critical and rapid-onset effects in the plant:
Ammonia Accumulation : The blockage of GS causes a toxic accumulation of ammonium ions. chicocrop.com
Photosynthesis Inhibition : The high ammonia levels disrupt cell membranes and uncouple photophosphorylation, a key process in photosynthesis. wikipedia.org
Metabolic Disruption : The synthesis of glutamine and other essential amino acids is disrupted. Recent research further indicates that the contact activity of glufosinate is also a result of the accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation. pan-india.org
Table 1: Comparison of Racemic Glufosinate and this compound
Feature | Racemic Glufosinate | This compound | Source(s) |
---|---|---|---|
Composition | Mixture of D- and L-enantiomers | Enriched L-enantiomer | |
Herbicidal Activity | Only the L-enantiomer is active | Highly active | pan-india.orgagrofarmchemical.com |
Relative Efficacy | Standard efficacy | Twice the efficacy of racemic glufosinate | |
Application Rate | Standard rate | Approximately half the rate of racemic glufosinate | |
Mode of Action | Inhibition of Glutamine Synthetase | Inhibition of Glutamine Synthetase | agrofarmchemical.com |
Overview of this compound's Role in Modern Agricultural Research Systems
This compound is a non-selective, post-emergence contact herbicide with some systemic capabilities, making it effective against a wide range of both grassy and broadleaf weeds. wikipedia.orgagrofarmchemical.comchicocrop.com Its role in modern agriculture is expanding, particularly due to the widespread development of weed resistance to other major herbicides, such as glyphosate.
A key application for this compound is in conjunction with genetically modified (GM) crops. datainsightsmarket.com Specific varieties of corn, soybean, cotton, and canola have been developed to be tolerant to glufosinate. This allows for post-emergence application, where the herbicide controls weeds in the field without harming the resistant crop.
The unique mode of action of this compound (inhibition of glutamine synthetase, classified as a Group 10 herbicide) makes it a valuable tool in Integrated Weed Management (IWM) programs. basf.com By rotating or combining herbicides with different modes of action, farmers can mitigate the development of resistant weed populations. basf.com
Table 2: Research Focus Areas for this compound in Agriculture
Research Area | Description | Significance | Source(s) |
---|---|---|---|
Weed Resistance Management | Studying the efficacy of this compound against weeds resistant to other herbicides (e.g., glyphosate). | Provides an alternative mode of action to combat herbicide resistance. | |
GM Crop Systems | Use in glufosinate-tolerant crop systems for broad-spectrum weed control. | Enables effective in-crop weed management and helps preserve crop yield. | |
Application Technology | Investigating factors like spray coverage and environmental conditions to optimize performance. | Addresses issues of inconsistent field performance and improves efficacy. | pan-india.org |
Non-Agricultural Use | Application in forestry and industrial vegetation management. | Controls unwanted vegetation on non-crop lands like railway tracks and in reforestation. | agrofarmchemical.com |
Emerging Research Frontiers for this compound
The scientific community continues to explore new avenues for the application and improvement of this compound. Current research is focused on enhancing its performance and sustainability profile.
One major trend is the development of advanced formulations. datainsightsmarket.com Research aims to create new mixtures that improve efficacy, reduce spray drift, and minimize potential environmental impact. datainsightsmarket.com This includes the development of new premix herbicides based on the more active L-glufosinate isomer.
The push for more sustainable agricultural practices is also shaping the future of this compound research. Its rapid degradation in soil by microorganisms is a favorable characteristic, leaving no residual activity. pan-india.org Future research will likely focus on optimizing this environmental profile further.
Additionally, while weed resistance to glufosinate is currently very limited, understanding the mechanisms in the few species that have evolved resistance is a critical area of investigation to ensure the long-term viability of this herbicide. The development of precision application technologies is another frontier, aiming to optimize herbicide use, reduce waste, and target weeds more effectively. datainsightsmarket.com
Properties
IUPAC Name |
(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJOBQBIJHVGMQ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(CC[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020544 | |
Record name | Glufosinate-P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35597-44-5 | |
Record name | Phosphinothricin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35597-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glufosinate-P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLUFOSINATE-P | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72P470U27C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Biochemical Mechanisms of Action of Glufosinate-p
Inhibition of Glutamine Synthetase (GS) Enzyme
The central mechanism of Glufosinate-P's herbicidal activity is the potent and irreversible inhibition of glutamine synthetase (GS). wikipedia.org This enzyme is fundamental to plant life, catalyzing the incorporation of ammonia into glutamate to form glutamine, a key step in nitrogen assimilation. bioone.org
This compound is a structural analog of glutamate and acts as a competitive inhibitor at the glutamate binding site on the GS enzyme. wikipedia.orgbioone.org Its structure allows it to occupy the active site intended for glutamate. bioone.org Once bound, the enzyme phosphorylates this compound, creating a stable, irreversible complex. This action effectively inactivates the enzyme, preventing it from processing its natural substrates, glutamate and ammonia.
Glufosinate is a racemic mixture composed of two isomers, L-phosphinothricin and D-phosphinothricin. The herbicidal activity is almost exclusively attributed to the L-isomer, now marketed as this compound. regulations.gov This specificity arises because the L-isomer's three-dimensional structure mimics that of L-glutamate, the natural substrate for glutamine synthetase. agrofarmchemical.com This allows it to bind effectively to the enzyme's active site. In contrast, the D-isomer is not herbicidally active as it does not fit the enzyme's binding site and thus has a negligible impact. regulations.gov Consequently, products containing only the L-isomer can be used at lower rates than the original racemic mixture. mda.state.mn.us
Competitive Binding with Glutamate
Disruptions in Plant Nitrogen Metabolism
The inhibition of GS by this compound causes profound disruptions to the plant's nitrogen metabolism, characterized by the rapid accumulation of ammonia and the depletion of essential amino acids.
With glutamine synthetase blocked, ammonia (NH₄⁺), which is normally assimilated from processes like nitrate reduction and photorespiration, rapidly accumulates to toxic levels within plant cells. This buildup of ammonia is a primary driver of the phytotoxicity observed in treated plants. regulations.govwikipedia.org High concentrations of ammonia are known to uncouple photophosphorylation, inhibit Photosystems I and II, disrupt cell membranes, and interfere with the transmembrane pH gradient, leading to a halt in photosynthesis and eventual cell death. wikipedia.org The visible symptoms of injury, including chlorosis and tissue necrosis, are direct outcomes of this ammonia toxicity.
Accumulation of Ammonia and its Phytotoxic Consequences
Impact on Photosynthesis and Photorespiration
This compound's effects extend to the fundamental processes of photosynthesis and photorespiration, largely as a consequence of GS inhibition. regulations.gov The accumulation of toxic ammonia directly inhibits photosynthetic activity. mda.state.mn.uswikipedia.org Furthermore, the disruption of GS blocks the photorespiratory nitrogen cycle, a pathway crucial for C3 plants to recycle ammonia produced during photorespiration. This blockage not only exacerbates the toxic accumulation of ammonia but also leads to the buildup of photorespiratory intermediates like glycolate, which can inhibit CO₂ assimilation. The combined effect is a rapid, light-dependent generation of reactive oxygen species (ROS), which causes lipid peroxidation, membrane destruction, and the rapid cell death characteristic of glufosinate action. wikipedia.org
Data on this compound's Biochemical Effects
Parameter | Effect of this compound | Consequence |
Glutamine Synthetase (GS) Activity | Irreversible inhibition. wikipedia.org | Blocks nitrogen assimilation pathway. |
Ammonia (NH₄⁺) Level | Rapid and massive accumulation. wikipedia.org | Phytotoxicity, uncoupling of photophosphorylation. wikipedia.org |
Glutamine Level | Rapid depletion. bioone.org | Halts synthesis of other amino acids and proteins. |
Glutamate Level | Transient accumulation followed by depletion. bioone.org | Disruption of amino acid metabolism. bioone.org |
Photosynthesis | Inhibition. regulations.govwikipedia.org | Cessation of carbon fixation and energy production. |
Reactive Oxygen Species (ROS) | Massive light-dependent generation. | Lipid peroxidation and cell membrane destruction. wikipedia.org |
Uncoupling of Photophosphorylation
The inhibition of glutamine synthetase by this compound leads to a rapid and toxic accumulation of ammonia within plant cells, particularly in the thylakoid lumen of chloroplasts. wikipedia.org Normal cellular processes, such as nitrate assimilation and photorespiration, generate ammonia, which is typically detoxified and reassimilated by GS. scielo.org.mx When GS is blocked, ammonia concentrations can increase dramatically within hours of application. wikipedia.org This buildup of ammonia is highly phytotoxic and acts as an uncoupler of photophosphorylation. High ammonia levels disrupt the proton gradient across the thylakoid membrane, which is essential for the synthesis of ATP during the light-dependent reactions of photosynthesis. This disruption, or uncoupling, halts photosynthetic energy production and inhibits CO2 assimilation. scielo.org.mx
Generation of Reactive Oxygen Species (ROS)
While ammonia accumulation is a significant consequence of GS inhibition, compelling evidence indicates that the rapid herbicidal effects of this compound are primarily driven by a massive, light-dependent generation of reactive oxygen species (ROS). nih.govresearchgate.net The process is initiated by the disruption of photorespiration and carbon assimilation due to GS inhibition. This leads to an imbalance in the photosynthetic electron transport chain.
With the primary pathways for energy use stalled, the excess energy and electrons are transferred to molecular oxygen (O₂), which is generated by the splitting of water in photosystem II (PSII). This transfer results in the formation of highly reactive molecules such as the superoxide radical (O₂·⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (OH·). The production of ROS is light-dependent; in the absence of light, neither significant ROS formation nor visual plant injury occurs, even though GS remains inhibited. researchgate.net Plant antioxidant systems, including enzymes like superoxide dismutase and catalase, are quickly overwhelmed by this ROS burst.
Lipid Peroxidation and Cellular Membrane Damage
The overproduction of ROS instigates a catastrophic process known as lipid peroxidation. wikipedia.orgnih.gov ROS, particularly the hydroxyl radical, attack the polyunsaturated fatty acids in cellular membranes, leading to a chain reaction of lipid degradation. nih.gov This process destroys the integrity of vital membranes, including the plasma membrane and the tonoplast (vacuolar membrane). nih.gov The damage results in the leakage of electrolytes and cellular contents, loss of compartmentation within the cell, and ultimately, rapid cell death. nih.gov The visible outcome of this widespread membrane damage is the desiccation and necrosis of plant tissues. nih.gov
Physiological Responses in Target Plant Species
The biochemical cascade initiated by this compound manifests as distinct and observable physiological symptoms in susceptible plants. These responses are influenced by environmental factors and the inherent properties of the compound.
Chlorosis and Necrosis Development
The first visible symptoms of this compound application typically appear within 3 to 5 days. scielo.org.mx They begin with the development of chlorosis, a yellowing of the leaves due to the inhibition of photosynthesis and chlorophyll degradation. scielo.org.mxashs.org This is often accompanied by the appearance of water-soaked spots on the foliage. scielo.org.mx Following chlorosis, the affected tissues rapidly become necrotic, leading to wilting, scorching, and the death of the plant. ashs.orgredalyc.org The severity of these symptoms is directly related to the accumulation of ammonia and the extent of cellular damage caused by ROS-induced lipid peroxidation. redalyc.org
Table 1: Effect of Glufosinate on Ammonia Levels and Plant Injury
This table illustrates the correlation between ammonia accumulation and visual injury in the weed species Commelina benghalensis following treatment with glufosinate ammonium.
Glufosinate Dose (g a.i. ha⁻¹) | Ammonia (µmol g⁻¹ fresh weight) | Visual Injury (%) |
---|---|---|
0 (Control) | 0.45 | 0 |
50 | 0.55 | 25 |
100 | 1.85 | 50 |
200 | 2.50 | 75 |
400 | 3.10 | 90 |
Data adapted from research on Commelina benghalensis. Note that while a dose of 50 g a.i. ha⁻¹ caused some injury, a significant increase in ammonia was observed at doses of 100 g a.i. ha⁻¹ and higher. redalyc.org
Time-of-Day Effects on Efficacy and Physiological Responses
The efficacy of this compound is markedly influenced by the time of day of its application, a phenomenon linked to its light-dependent mode of action. researchgate.net Research consistently shows that applications made during the middle of the day (e.g., 9:00 AM to 6:00 PM), when light intensity and temperature are typically highest, result in greater and more consistent weed control compared to applications made at dawn, dusk, or night. researchgate.net
This effect is attributed to two main factors. First, the crucial step of ROS generation is light-dependent. Second, the target enzyme, glutamine synthetase, is less abundant and less active in the dark. For an irreversible inhibitor like glufosinate to be fully effective, its target enzyme must be fully active. Therefore, midday applications ensure that the herbicide acts on a fully active enzyme pool and that there is sufficient light to drive the subsequent ROS production and phytotoxicity.
Table 2: Influence of Application Time on Glufosinate Efficacy
This table shows the visual control of Amaranthus palmeri 21 days after being treated with glufosinate at midday versus dusk.
Application Time | Average Visual Control (%) | Median Visual Control (%) |
---|---|---|
Midday (12 PM) | 82 | 100 |
Dusk (8 PM) | 65 | 68 |
Data adapted from a study on Amaranthus palmeri, demonstrating the more consistent and higher efficacy of midday applications.
Limited Translocation Patterns within Plant Tissues
This compound is primarily classified as a contact herbicide with limited systemic movement within the plant. basf.comscielo.org.mxresearchgate.net Its rapid action can cause localized tissue death, which may further restrict its movement to other parts of the plant. researchgate.net
Mechanisms of Herbicide Resistance to Glufosinate-p
Target-Site Resistance Mechanisms
Target-site resistance mechanisms involve modifications to the herbicide's target enzyme, glutamine synthetase, which reduce the binding affinity of glufosinate-P. These modifications can occur through genetic mutations, gene amplification, or altered enzyme activity.
Genetic Mutations in Glutamine Synthetase Genes (e.g., GS1, GS2)
Point mutations in the genes encoding glutamine synthetase (GS) can lead to amino acid substitutions that confer resistance to glufosinate. These mutations are a common form of target-site resistance.
A notable example is a single point mutation, Ser59Gly, in the GS1-1 gene of Eleusine indica (goosegrass), which has been identified in resistant populations from both Malaysia and China. nih.govresearchgate.net This substitution, while not directly in the catalytic center of the enzyme, is near it and is thought to indirectly affect the binding of glufosinate. Another mutation, an Asn-171-Asp substitution in the GS2 enzyme, was identified in a glufosinate-resistant biotype of Lolium perenne L. spp. multiflorum from the United States. In soybean cell selections, nine point differences in the GS gene were found between resistant and untreated cells, leading to eight amino acid substitutions. One of these, a His(249) to Tyrosine substitution, is implicated in lowering the sensitivity of the mutated enzyme to glufosinate.
Species | Gene | Mutation | Location | Reference(s) |
Eleusine indica | GS1-1 | Ser59Gly | Malaysia, China | nih.govresearchgate.net |
Lolium perenne ssp. multiflorum | GS2 | Asn171Asp | United States | |
Glycine max (cell line) | GS | His249Tyr | Laboratory Selection |
Gene Amplification and Overexpression of Target Enzymes
An increase in the copy number of the gene encoding glutamine synthetase can lead to the overproduction of the enzyme, thereby requiring more herbicide to achieve effective inhibition. This mechanism has been identified as a significant factor in glufosinate resistance, particularly in Amaranthus palmeri (Palmer amaranth).
In resistant A. palmeri populations from Arkansas and Missouri, an increased copy number and subsequent overexpression of the chloroplastic glutamine synthetase gene (GS2) have been observed. researchgate.net Some resistant plants showed up to a 21-fold increase in GS2 copies and up to a 190-fold increase in GS2 expression. This overexpression of GS2 was negatively correlated with ammonia accumulation, a key indicator of glufosinate efficacy. Research has shown that extrachromosomal circular DNA (eccDNA) can carry these extra copies of the GS2 gene, contributing to the spread of resistance. oup.com
Weed Species | Gene | Mechanism | Fold Increase (Copies) | Fold Increase (Expression) | Reference(s) |
Amaranthus palmeri | GS2 | Gene Amplification & Overexpression | Up to 21 | Up to 190 |
Altered Enzyme Sensitivity and Activity
Changes in the structure of the glutamine synthetase enzyme, resulting from genetic mutations, can alter its sensitivity and activity in the presence of glufosinate. In some cases, the resistant enzyme shows a reduced affinity for the herbicide, allowing it to maintain function even at concentrations that would inhibit the wild-type enzyme.
For instance, in vitro studies with a glufosinate-resistant mungbean cell line showed that the GS enzyme activity was significantly less inhibited by glufosinate compared to the susceptible line. However, in other cases, such as a glufosinate-resistant Lolium perenne biotype with a D173N mutation in GS2, in vitro enzyme assays did not show a difference in GS inhibition compared to susceptible biotypes. acs.org Similarly, in a resistant Eleusine indica population, the glutamine synthetase activity was equally sensitive to glufosinate in both resistant and susceptible plants, suggesting that altered enzyme sensitivity was not the mechanism of resistance in that specific population.
Non-Target Site Resistance Mechanisms
Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. cambridge.org These mechanisms are generally more complex than TSR and can include enhanced metabolism of the herbicide and altered absorption or translocation patterns.
Enhanced Xenobiotic Metabolism of this compound in Resistant Biotypes
Some resistant weed biotypes have evolved the ability to metabolize this compound into non-toxic compounds more rapidly than susceptible biotypes. This enhanced metabolism is a key NTSR mechanism.
A glufosinate-resistant biotype of Lolium perenne ssp. multiflorum from Oregon demonstrated the ability to metabolize over 75% of the applied glufosinate, compared to only 50% in the susceptible biotype. acs.org This suggests that enhanced metabolism is a significant factor in its resistance. acs.org While the specific enzymes responsible for this enhanced metabolism are still under investigation, cytochrome P450 monooxygenases and glutathione S-transferases are often implicated in the detoxification of herbicides. cambridge.orgoup.com However, in other resistant species like Amaranthus palmeri and Eleusine indica, studies have found no significant difference in glufosinate metabolism between resistant and susceptible populations, indicating that this mechanism is not universal. cambridge.org
Weed Species | Resistance Mechanism | Key Finding | Reference(s) |
Lolium perenne ssp. multiflorum | Enhanced Metabolism | Resistant biotype metabolized >75% of glufosinate compared to 50% in susceptible. | acs.org |
Amaranthus palmeri | No Enhanced Metabolism | No significant difference in metabolism between resistant and susceptible accessions. | cambridge.org |
Eleusine indica | No Enhanced Metabolism | No major metabolites detected in either resistant or susceptible plants. |
Differential Absorption and Translocation Patterns
Variations in the uptake (absorption) and movement (translocation) of this compound within the plant can also contribute to resistance. If less herbicide is absorbed or if it is sequestered in non-sensitive tissues, its efficacy will be reduced.
Studies have shown that differential absorption and translocation can play a role in the varying tolerance of different weed species to glufosinate. For example, the tolerance of horsenettle to glufosinate appears to be more dependent on differential translocation than absorption. However, in many cases of evolved resistance, significant differences in absorption and translocation between resistant and susceptible biotypes have not been observed. For instance, research on resistant Amaranthus palmeri and Eleusine indica found no significant differences in the absorption or translocation of radiolabeled glufosinate compared to their susceptible counterparts. cambridge.org In one study on A. palmeri, while most of the herbicide remained in the treated leaf for both resistant and susceptible plants, a slightly greater amount of glufosinate was translocated to tissues below the treated leaf in the resistant accession. researchgate.net Similarly, a study on Lolium perenne ssp. multiflorum found that herbicide absorption dynamics were similar among resistant and susceptible biotypes. acs.org
Species | Finding | Reference(s) |
Amaranthus palmeri | No significant difference in absorption or translocation between resistant and susceptible biotypes. | cambridge.org |
Eleusine indica | No significant difference in foliar uptake or translocation between resistant and susceptible plants. | |
Lolium perenne ssp. multiflorum | Herbicide absorption dynamics were similar among resistant and susceptible biotypes. | acs.org |
Genetic and Molecular Basis of Resistance Inheritance
The inheritance of resistance to this compound is a complex trait that varies significantly between genetically engineered crops and naturally evolving weed populations. The genetic basis dictates how resistance is passed to subsequent generations, influencing its stability and spread.
In transgenic crops, resistance is conferred by the introduction of specific genes, most commonly the bar gene from Streptomyces hygroscopicus or the pat gene from Streptomyces viridochromogenes. These genes encode the enzyme phosphinothricin acetyltransferase (PAT), which detoxifies glufosinate. tandfonline.com When these genes are integrated into the nuclear genome of the crop, they typically segregate as a single, dominant Mendelian trait. tandfonline.comtandfonline.com This results in predictable inheritance patterns in the offspring. However, the level of resistance can be influenced by the gene's insertion site within the genome and the regulatory elements (promoters) controlling its expression.
In contrast, the inheritance of naturally evolved resistance in weeds is more varied and can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR).
Target-Site Resistance (TSR): This form of resistance often involves mutations in the gene encoding glutamine synthetase (GS), the target enzyme of glufosinate. In many cases, TSR is controlled by a single nuclear gene and can be inherited as a dominant, semi-dominant, or recessive trait. tandfonline.com Another TSR mechanism is the amplification of the GS gene, leading to overproduction of the enzyme. The inheritance of gene amplification can be complex. In some species, amplified genes are located together in the genome and can be inherited as a single trait, while in others, like Amaranthus palmeri, the amplified genes may be found on extrachromosomal circular DNA (eccDNA), leading to non-Mendelian inheritance patterns. biorxiv.org Furthermore, because plants have two main isoforms of GS—one in the cytoplasm (GS1) and one in the chloroplast (GS2)—the specific isoform affected can influence inheritance. Resistance involving the chloroplastic GS2 gene can potentially be maternally inherited, as chloroplasts are typically passed down through the ovule.
Non-Target-Site Resistance (NTSR): This type of resistance involves mechanisms that reduce the amount of herbicide reaching the target site, such as enhanced herbicide metabolism. The genetic basis of NTSR is often complex and polygenic, meaning it is controlled by multiple genes, each with a small effect. This makes its inheritance difficult to predict and model compared to monogenic traits. tandfonline.com
Recent studies in Amaranthus palmeri have suggested that glufosinate resistance can be a heritable trait conferred by an oligogenic mechanism (controlled by a few genes) with incomplete dominance. The complexity and variability of these inheritance patterns are critical factors in the evolution and management of glufosinate-resistant weeds.
Resistance Mechanism | Gene(s) Involved | Basis of Resistance | Common Inheritance Pattern | Organism Example |
Introduced Transgene | bar or pat | Detoxification via acetylation | Monogenic, Dominant (Nuclear) | Transgenic Maize, Cotton, Soybean tandfonline.com |
Target-Site Mutation | Glutamine Synthetase (GS) | Altered enzyme insensitive to herbicide | Monogenic, variable dominance (Nuclear) | Eleusine indica (Goosegrass) |
Target-Site Amplification | Glutamine Synthetase (GS) | Overproduction of target enzyme | Complex, often non-Mendelian (e.g., eccDNA) | Amaranthus palmeri (Palmer amaranth) biorxiv.org |
Non-Target Site Metabolism | Cytochrome P450s, GSTs, etc. | Enhanced herbicide degradation | Polygenic/Oligogenic (Nuclear) | Lolium spp. (Ryegrass) |
Evolutionary Dynamics of this compound Resistance in Weed Populations
The evolution of herbicide resistance in weeds is a classic example of rapid adaptation driven by intense selection pressure. The widespread and repeated use of this compound creates an environment where weeds with any heritable trait that allows them to survive the herbicide treatment are favored, reproduce, and pass that trait to their offspring.
The evolutionary trajectory of resistance can differ based on the underlying genetic mechanism. For target-site resistance (TSR) conferred by a single major gene mutation, the evolutionary model often follows a "selective sweep." In this scenario, a rare, pre-existing or newly arisen mutation provides a significant survival advantage. Under consistent herbicide application, individuals carrying this mutation thrive while susceptible individuals are eliminated, causing the resistance allele to rapidly increase in frequency and spread throughout the population.
The evolution of resistance through gene amplification, such as the increased copy number of the glutamine synthetase (GS) gene in Amaranthus palmeri, represents another dynamic. This mechanism allows for a more quantitative response; higher copy numbers can confer higher levels of resistance. The presence of these amplified genes on mobile extrachromosomal circular DNA (eccDNA) can further accelerate adaptation by allowing for rapid changes in copy number and complex, non-Mendelian inheritance. biorxiv.org
In contrast, the evolution of non-target-site resistance (NTSR), which is often polygenic, is thought to arise from standing genetic variation. In this model, multiple genes, each with a small positive effect on survival, are already present at low frequencies in the weed population. Herbicide application gradually selects for individuals that have accumulated a favorable combination of these minor resistance alleles. This process can lead to a gradual shift in the entire population's susceptibility rather than the rapid fixation of a single gene. Studies have shown that recurrent selection with low rates of glufosinate can be sufficient to reduce the susceptibility of subsequent generations of weeds like Lolium perenne (Italian ryegrass).
The dynamics are further complicated by factors such as gene flow via pollen and seed dispersal, which can spread resistance alleles between populations and even between related species. scielo.br The mating system of the weed (self-pollination vs. outcrossing) also plays a crucial role; outcrossing species like A. palmeri are more likely to accumulate diverse resistance mechanisms through cross-pollination. The result is often the emergence of populations with multiple resistance mechanisms, making them exceptionally difficult to control.
Weed Species | Documented Resistance Mechanism(s) | Key Evolutionary Driver(s) | Reference(s) |
Amaranthus palmeri (Palmer amaranth) | GS gene amplification (TSR), potential for oligogenic inheritance | High selection pressure in tolerant crops, high genetic diversity, outcrossing nature | biorxiv.org |
Eleusine indica (Goosegrass) | GS gene mutation (TSR), multiple resistance to other herbicides | Over-reliance on single herbicides in plantation agriculture | |
Lolium spp. (Ryegrass) | Target-site mutations, enhanced metabolism (NTSR) | Continuous use in orchards, vineyards, and fallows; low-dose applications | |
Lolium perenne ssp. multiflorum (Italian Ryegrass) | Reduced susceptibility from low-rate selection | Recurrent applications of sublethal herbicide rates |
Molecular Breeding and Gene Editing Strategies for this compound Resistance in Crops
Developing crops with resistance to this compound has been a cornerstone of modern agricultural biotechnology, enabling effective post-emergence weed control. Strategies have evolved from the introduction of foreign genes to the precise modification of a crop's own genetic material.
The primary and most established method for conferring glufosinate resistance is through genetic engineering to introduce a bacterial gene that provides a detoxification mechanism. The bar and pat genes, isolated from Streptomyces bacteria, encode the enzyme phosphinothricin acetyltransferase (PAT). This enzyme specifically recognizes and acetylates the free amino group of glufosinate, converting it into a non-toxic compound that no longer inhibits the plant's native glutamine synthetase (GS) enzyme. This approach has been successfully used to develop a wide range of commercial transgenic crops, including maize, soybean, cotton, and canola. tandfonline.com The level of resistance in these crops can vary based on the specific gene used (bar or pat), the promoter driving its expression, and the transgene's integration site in the host genome, all of which affect the amount of PAT enzyme produced.
More recently, advances in molecular breeding have focused on gene editing technologies, particularly the CRISPR/Cas9 system. unit.no Instead of adding a foreign gene, gene editing allows for precise modifications to a plant's native genes. For glufosinate resistance, the target is often the crop's own glutamine synthetase (GS) gene. By introducing specific, targeted point mutations into the DNA sequence of the GS gene, it is possible to alter the structure of the resulting enzyme, making it less susceptible to inhibition by glufosinate while maintaining its essential metabolic function. This strategy mimics the target-site resistance mechanisms that have evolved naturally in weeds but introduces them in a controlled manner into elite crop varieties. Research has demonstrated that editing the OsGS1;1 gene in rice can confer glufosinate resistance. Similarly, editing the GLR1 gene, which regulates GS expression, has been shown to provide resistance in rice without a penalty to grain yield.
These gene-editing approaches are considered a powerful tool for developing the next generation of herbicide-resistant crops. Because they can create small, specific changes to native genes without necessarily inserting foreign DNA, the resulting crops may face different regulatory pathways in some countries compared to traditional transgenic crops. unit.no
Breeding Strategy | Molecular Approach | Mechanism of Action | Advantages | Examples |
Transgenesis (Gene Addition) | Insertion of bar or pat gene via Agrobacterium or gene gun. | Production of PAT enzyme to detoxify glufosinate. | High level of resistance; well-established technology. | LibertyLink® Cotton/Soybean, InVigor® Canola |
Gene Editing (Gene Modification) | CRISPR/Cas9-mediated modification of the native Glutamine Synthetase (GS) gene. | Alteration of the target enzyme to prevent glufosinate binding. | Creates non-transgenic resistance (in some cases); precise modification; potential for fewer regulatory hurdles. | Development of glufosinate-resistant rice by editing OsGS1;1 or GLR1. |
Environmental Fate and Transport of Glufosinate-p
Degradation Pathways and Metabolite Formation
The degradation of Glufosinate-P in the environment is a multifaceted process primarily driven by microbial activity. This leads to the formation of several key degradates and eventual mineralization. The major transformation products resulting from the environmental degradation of glufosinate are 3-(methylphosphinico)propionic acid (MPP), 2-(methylphosphinico)acetic acid (MPA), and 2-acetamido-4-(methylphosphinico)butanoic acid (NAG).
Primary Degradates: 3-methylphosphinico-propionic acid (MPP)
The principal metabolite of this compound in soil and aquatic environments is 3-methylphosphinico-propionic acid, commonly known as MPP. Its formation occurs through the deamination of glufosinate to an unstable intermediate, 4-methylphosphinico-2-oxo-butanoic acid (PPO), which is then rapidly decarboxylated to form the stable MPP. In aerobic systems, MPP has been observed to reach maximum concentrations ranging from 26% to 55% in soil and 17% to 80% in aquatic environments. Under anaerobic soil conditions, MPP can reach a maximum of 42% by day 60. MPP is considered a major fraction metabolite of glufosinate-ammonium in soil. herts.ac.uk
Secondary Degradates: 2-methylphosphinico-acetic acid (MPA) and 2-acetamido-4-(methylphosphinico)butanoic acid (NAG)
Further degradation of MPP can lead to the formation of 2-methylphosphinico-acetic acid (MPA). MPA is considered a major or minor degradate in most metabolism studies, with the exception of anaerobic aquatic metabolism. In aerobic systems, maximum MPA values have been recorded between 3% and 28% in soil and 7% to 20% in aquatic environments. The formation of MPA often occurs later in the degradation process, supporting the hypothesis that it is a product of MPP degradation.
Another significant metabolite, particularly in transgenic glufosinate-tolerant plants, is 2-acetamido-4-(methylphosphinico)butanoic acid, also known as N-acetyl-glufosinate (NAG). mtc-usa.com NAG is also found as a degradate in soil and water. herts.ac.uk In soil photolysis studies, NAG was a major degradate, reaching a maximum of 17.7% after 4 days. However, its presence in other environmental compartments can be more variable, being a minor degradate in some aerobic aquatic studies and not detected in others, nor in anaerobic aquatic or soil studies.
Mineralization to Carbon Dioxide (CO2)
The ultimate fate of this compound and its metabolites in the environment is mineralization to carbon dioxide (CO2). This process represents the complete breakdown of the organic compound into its inorganic constituents. The liberation of 14CO2 from radiolabeled this compound in studies confirms that mineralization occurs, although it may be a limited process in some environments like plant cell cultures.
Degradation Kinetics in Environmental Compartments
The persistence of this compound in the environment is determined by its degradation rate, which varies significantly depending on the specific environmental conditions.
Aerobic Soil Metabolism and Persistence
Under aerobic soil conditions, this compound is generally considered to be non-persistent to slightly persistent. The half-life (DT50) of glufosinate in aerobic soil typically ranges from 1.71 to 23 days. Some studies have reported a narrower range of 8.5 to 23 days. The degradation rate can be influenced by the application rate. For instance, one study showed a DT50 of 1.52 days at a low application rate, which increased to 35.2 days at a higher rate in the same soil type. Another study reported half-lives of 9.51 and 10.04 days for recommended and double the recommended application rates, respectively.
Table 1: Aerobic Soil Metabolism Half-Life of this compound
Half-Life (DT50) Range (days) | Conditions | Reference |
---|---|---|
1.71 - 23 | Aerobic soil, 20-22°C | |
8.5 - 23 | Aerobic soil | |
3 - 6 | Aerobic sandy loam soil, 20°C | |
5 - 30 | Various soils, concentration dependent | |
9.51 - 10.04 | Varies with application rate |
Anaerobic Aquatic Metabolism and Persistence
In anaerobic aquatic environments, the degradation of this compound is significantly slower, indicating greater persistence. herts.ac.uk The half-life in anaerobic aquatic systems has been reported to be as long as 387 days. Another study reported a half-life of 415 days in an anaerobic aquatic environment. In contrast, under anaerobic soil conditions, the degradation is faster, with a reported half-life of 56 days. One study found a half-life of 37 days in anaerobic soil.
Table 2: Anaerobic Metabolism Half-Life of this compound
Half-Life (DT50) (days) | Environmental Compartment | Reference |
---|---|---|
387 | Anaerobic aquatic system | |
415 | Anaerobic aquatic environment | |
56 | Anaerobic soil, 22°C | |
37 | Anaerobic soil | |
45 - 60 | Anaerobic silt loam soil |
Abiotic Hydrolysis and Aqueous Photolysis Stability
This compound demonstrates notable stability in aquatic environments under abiotic conditions, meaning it does not readily break down through simple chemical reactions with water (hydrolysis) or by the action of sunlight (photolysis). Research indicates that the compound is stable to hydrolysis at environmentally relevant pH values of 5, 7, and 9 at 25°C. Similarly, it is stable to aqueous photolysis at pH 5 and 7. However, under alkaline conditions (pH 9), it does undergo slow degradation when exposed to light, with a reported photolysis half-life of 87 days. One study noted that in various water samples, less than 22% of the applied glufosinate degraded over a 100-day period, underscoring its persistence in water in the absence of microbial activity.
Table 1: Abiotic Degradation of this compound
Degradation Pathway | Condition | Half-Life (DT₅₀) | Source(s) |
---|---|---|---|
Hydrolysis | pH 5, 7, 9 (25°C) | Stable | |
Aqueous Photolysis | pH 5, 7 (25°C) | Stable |
| Aqueous Photolysis | pH 9 (or 8.3) | 87 days | |
Mobility and Leaching Potential in Soil Systems
The movement of this compound through soil is characterized by high mobility, a trait influenced by its high water solubility and its interaction with soil components. This mobility suggests a potential for transport within the soil profile and into water systems.
Adsorption and Desorption Characteristics in Various Soil Types
The extent to which this compound leaches is largely dictated by its adsorption to and desorption from soil particles. This behavior varies significantly with soil composition. The primary factor influencing its adsorption is clay content; soils with higher clay content tend to bind the herbicide more strongly. msss.com.mycabidigitallibrary.org
Research has demonstrated a direct positive correlation between clay content and the adsorption of glufosinate. msss.com.mycabidigitallibrary.org In a comparative study of Malaysian soils, the order of adsorption was: Selangor series (high clay) > Rengam > Munchong > peat > Serdang series (low clay). msss.com.my Consequently, desorption, the process by which the compound is released from soil particles, follows the reverse order. msss.com.mycabidigitallibrary.org
Soil organic matter and the amount of available phosphorus also play a role. The leaching potential is generally reduced with increasing soil organic matter. Furthermore, since organophosphorus herbicides like glufosinate can compete with phosphate for the same adsorption sites, the adsorption of glufosinate tends to decrease as the concentration of phosphorus in the soil increases. The organic carbon-normalized soil-water distribution coefficient (Koc), a measure of leaching potential, for glufosinate can range widely, from as low as 10 in sandy soils to 250 in silty loam soils, indicating a much higher potential for movement in sandy soils.
Table 2: Adsorption and Desorption of Glufosinate in Different Soil Types
Soil Type (Series) | Adsorption Ranking | Desorption Ranking | Key Correlating Factor | Source(s) |
---|---|---|---|---|
Selangor (Inceptisol) | 1 (Highest) | 5 (Lowest) | High Clay Content | msss.com.mycabidigitallibrary.org |
Rengam (Ultisol) | 2 | 4 | Clay Content | msss.com.mycabidigitallibrary.org |
Munchong (Oxisol) | 3 | 3 | Clay Content | msss.com.mycabidigitallibrary.org |
Peat (Histosol) | 4 | 2 | Low Clay, High Organic Matter | msss.com.mycabidigitallibrary.org |
| Serdang (Ultisol) | 5 (Lowest) | 1 (Highest) | Low Clay Content | msss.com.mycabidigitallibrary.org |
Groundwater Contamination Potential
Given its high mobility and solubility, this compound is considered to have the potential to leach into groundwater. This risk is most pronounced in soils with low clay and organic matter content, such as sandy soils. However, field studies have provided a more nuanced picture. Despite its high mobility classification, glufosinate residues were generally not detected below a depth of 6 inches in loam or clay soils, or below 24 inches in sandy soils. This suggests that while the potential exists, rapid microbial degradation in the upper soil layers often limits the extent of downward movement, reducing the amount that ultimately reaches groundwater.
Runoff and Spray Drift to Surface Water Bodies
Two primary pathways for the contamination of surface water by this compound are runoff and spray drift. Movement into surface water via runoff can occur when the herbicide is dissolved in runoff water or adsorbed to eroding soil particles. The risk of runoff loss is greatest when a significant rainfall event occurs shortly after application. Additionally, off-site movement can happen during application through spray drift, where wind carries fine droplets of the herbicide away from the target area and into adjacent water bodies. Regulatory agencies have implemented mitigation measures, such as mandatory spray drift buffers and guidelines against applying when soils are saturated, to minimize this off-target transport. hoosieragtoday.com
Enantioselective Environmental Behavior
Glufosinate is a chiral molecule, existing in two mirror-image forms called enantiomers: L-glufosinate and D-glufosinate. This compound is the commercial name for the single, herbicidally active L-enantiomer. beyondpesticides.org The two enantiomers exhibit different behaviors in the environment, a phenomenon known as enantioselectivity.
Differential Degradation Rates of L- and D-Glufosinate Enantiomers
The most significant aspect of this compound's enantioselective behavior is its degradation rate. In non-sterile, biologically active soils and waters, the L-enantiomer (this compound) degrades faster than the D-enantiomer. This preferential degradation is attributed to microbial activity, as the difference is not observed in sterile soil.
Studies have reported that the degradation half-lives of glufosinate enantiomers in soil can range from 3.4 to 33.0 days, with L-glufosinate consistently degrading more rapidly. Similar enantioselective degradation has been observed in aquatic systems containing microorganisms and in organisms like algae and fish, where the L-form is eliminated more quickly than the D-form. nih.govnih.gov Importantly, studies confirm that L-glufosinate is configurationally stable, meaning it does not convert into the D-glufosinate form under typical environmental biotic or abiotic conditions.
Table 3: Enantioselective Degradation of Glufosinate Enantiomers
Enantiomer | Relative Degradation Rate in Soil | Typical Soil Half-Life (DT₅₀) Range | Key Driver | Source(s) |
---|---|---|---|---|
L-Glufosinate (this compound) | Faster | 3.4 - 33.0 days | Microbial Activity |
| D-Glufosinate | Slower | 3.4 - 33.0 days | Microbial Activity | |
Chiral Stability in Soil and Water Samples
Studies investigating the chiral stability of glufosinate in various soil and water samples have revealed that the L-enantiomer, which is the herbicidally active component known as this compound, tends to degrade faster than the D-enantiomer in non-sterile, natural environments. acs.org This preferential degradation is not observed in sterile soil, indicating that microbial processes are responsible for the enantioselective breakdown. acs.org
In four different non-sterile natural soil samples, L-glufosinate was observed to degrade more rapidly than D-glufosinate. The degradation half-lives for the enantiomers in these soils ranged from 3.4 to 33.0 days. acs.org In contrast, glufosinate demonstrated greater stability in five different water samples, with less than 22% of the substance degrading over a 100-day period. acs.org Even in the two non-sterile natural water samples where some degradation occurred, the L-enantiomer was degraded at a faster rate than the D-enantiomer. acs.org
Crucially, the two enantiomers have been found to be configurationally stable in all tested soil and water samples, meaning there is no significant chiral inversion from one enantiomer to the other. acs.org
The enantioselective degradation is also linked to the formation of its main metabolites, 3-methylphosphinicopropionic acid (MPP) and N-acetyl-glufosinate (NAG). The formation of these metabolites was found to be enantiomer-dependent, with the preferential degradation of L-glufosinate leading to their creation. acs.org
The data from these research findings are summarized in the tables below.
Table 1: Enantioselective Degradation of Glufosinate in Non-Sterile Soil
Soil Type | Enantiomer | Degradation Half-Life (days) | Key Finding |
Various Natural Soils (4 types) | L-Glufosinate | 3.4 - 33.0 | Degraded faster than D-glufosinate. acs.org |
D-Glufosinate | 3.4 - 33.0 | Degraded slower than L-glufosinate. acs.org | |
Sterile Soil | L-Glufosinate & D-Glufosinate | Not specified | Degradation was not enantioselective. acs.org |
Table 2: Stability of Glufosinate Enantiomers in Water
Water Sample Type | Observation Period (days) | Degradation | Enantioselectivity |
Various Natural Waters (5 types) | 100 | <22% degradation. acs.org | L-glufosinate degraded faster in the 2 non-sterile samples where degradation occurred. acs.org |
Microbial Ecology and Bioremediation of Glufosinate-p
Identification and Characterization of Glufosinate-Degrading Microorganisms
A variety of microorganisms capable of degrading glufosinate have been isolated and identified, primarily from soils with a history of herbicide application. Long-term exposure to glufosinate can lead to the development of tolerant microbial strains with enhanced degradation capabilities.
Bacteria are the most extensively studied group of microorganisms involved in Glufosinate-P degradation. Several bacterial species have been identified as effective degraders, often isolated from agricultural soils subjected to repeated glufosinate treatments.
Research has shown that soils with a history of annual glufosinate application for over five years are a rich source for isolating tolerant and efficient degrading bacteria. pan-india.org Three notable strains identified from such environments are Burkholderia sacchari, Serratia marcescens, and Pseudomonas psychrotolerans. pan-india.org These strains have demonstrated a significant ability to degrade glufosinate, even at high concentrations in culture media. In contrast, from a soil treated with glufosinate for only six months, a moderately tolerant strain, Pseudomonas citronellolis, was isolated. pan-india.org This suggests that prolonged exposure to the herbicide is a key factor in the natural selection and proliferation of highly efficient degrading bacteria. pan-india.org
Inoculation of these identified bacterial strains into sterilized soil has been shown to significantly enhance glufosinate degradation. pan-india.org For instance, in sterilized soil inoculated with B. sacchari, P. citronellolis, and P. psychrotolerans, 30% of the applied glufosinate was degraded within 7 days, and 50% was degraded within 21 days. pan-india.org In non-sterilized soils, where indigenous microbes already contribute to degradation, inoculation with these selected strains can further boost the degradation rate. pan-india.org Another bacterial species, Rhodococcus sp., has also been identified as a glufosinate-degrading bacterium, possessing enzymes for oxidation, N-acetylation, and transamination.
Table 1: Identified this compound Degrading Bacterial Strains and Their Characteristics
Bacterial Strain | Isolation Source Context | Key Characteristics | Reference |
---|---|---|---|
Burkholderia sacchari | Soil with >5 years of glufosinate treatment | High tolerance and degradation efficiency. Propagation not affected by indigenous microbes. | pan-india.org |
Serratia marcescens | Soil with >5 years of glufosinate treatment | High tolerance and significant degradation ability. | pan-india.org |
Pseudomonas psychrotolerans | Soil with >5 years of glufosinate treatment | High tolerance and degradation efficiency. Becomes a major degrader in soils with long-term exposure. Propagation not affected by indigenous microbes. | pan-india.org |
Pseudomonas citronellolis | Soil with 6 months of glufosinate treatment | Moderately tolerant. Propagation can be inhibited by indigenous microbes. | pan-india.org |
Rhodococcus sp. | Soil exposed to glufosinate | Utilizes glufosinate as a nitrogen source; possesses oxidase, N-acetyltransferase, and transaminase enzymes. |
The role of fungi in the degradation of this compound is less characterized compared to bacteria. While many studies focus on fungal degradation of other herbicides like glyphosate, specific information on glufosinate is more limited. Some research indicates that glufosinate can have antifungal properties and may be toxic to certain fungal species. For example, glufosinate-ammonium has been shown to strongly inhibit the growth of fungi such as Aspergillus flavus and Trichoderma harzianum.
However, some fungal genera have been identified as capable of degrading glufosinate. numberanalytics.com Notably, species within the genus Trichoderma are reported to degrade glufosinate. numberanalytics.com The use of glufosinate can have significant microbiological consequences, as some disease-causing fungi exhibit resistance while certain beneficial fungi that parasitize them are highly susceptible. This highlights the complex interactions between the herbicide and the soil mycobiome. While genera such as Aspergillus, Penicillium, and Fusarium are well-documented for degrading the organophosphate herbicide glyphosate, their specific role in glufosinate transformation requires more targeted research. mdpi.comelsevier.es
Bacterial Strains (e.g., Burkholderia sacchari, Serratia marcescens, Pseudomonas psychrotolerans)
Enzymatic Pathways of Microbial Degradation
Microbial degradation of this compound proceeds through several enzymatic pathways, primarily involving the modification of the amino group. The initial steps of degradation are crucial for detoxification and often determine the subsequent metabolic fate of the molecule. At least three distinct enzymatic reactions have been identified in soil bacteria: N-acetylation, transamination, and oxidative deamination.
N-Acetylation: A common pathway in resistant bacteria involves the enzyme phosphinothricin acetyltransferase (PAT), which catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of glufosinate. This results in the formation of N-acetyl-L-glufosinate (NAG), a non-phytotoxic metabolite. fao.org This acetylation effectively detoxifies the herbicide, preventing it from inhibiting glutamine synthetase.
Transamination: All tested resistant bacterial strains have shown the ability to degrade glufosinate via transamination. This reaction converts glufosinate to its corresponding α-keto acid, 4-methylphosphinico-2-oxobutanoic acid (PPO). This metabolite is a key intermediate in the degradation process in many microorganisms.
Oxidative Deamination: Some bacteria, such as Rhodococcus sp., can utilize glufosinate as a sole nitrogen source. These bacteria employ oxidative deamination to convert glufosinate into PPO, the same intermediate produced through transamination. This enzymatic activity is inducible and appears to be regulated by the availability of other nitrogen sources in the environment.
Following these initial transformations, the primary metabolites are further broken down. The major degradation product frequently identified in soil is 3-methylphosphinico-propionic acid (MPP). fao.orgchemicalbook.com MPP can be further degraded to 2-methylphosphinico-acetic acid (MPA). chemicalbook.com Ultimately, microbial metabolism can lead to the complete mineralization of this compound to carbon dioxide. chemicalbook.com
Table 2: Major Metabolites in the Microbial Degradation of this compound
Metabolite Name | Abbreviation | Formation Pathway | Significance | Reference |
---|---|---|---|---|
N-acetyl-L-glufosinate | NAG / NGA | N-Acetylation | Detoxified, non-phytotoxic product. | fao.org |
4-methylphosphinico-2-oxo-butanoic acid | PPO | Transamination / Oxidative Deamination | Key intermediate α-keto acid. | |
3-methylphosphinico-propionic acid | MPP | Further degradation of PPO | Major, persistent metabolite found in soil and plants. | fao.orgchemicalbook.com |
2-methylphosphinico-acetic acid | MPA | Degradation of MPP | Minor metabolite. | chemicalbook.com |
Influence of Environmental Conditions on Microbial Degradation Rates
The rate at which microorganisms degrade this compound is not constant but is modulated by a range of environmental and physicochemical factors.
Soil properties play a critical role in the persistence and degradation of this compound. The half-life of glufosinate in soil can vary widely, from as short as 3 days to as long as 70 days, depending on the soil type and organic matter content. pan-india.org Factors such as soil pH, clay content, and cation exchange capacity also influence its behavior. qascf.com
In aquatic systems, the degradation of this compound is almost entirely dependent on microbial activity. Studies have shown that degradation is negligible in sterile distilled water, slight in well water with low microbial populations, and fastest in river water, which has higher microbial activity. The half-life in river water has been reported to be around 25 days, whereas in sterile water, the compound is stable. The aerobic aquatic metabolism half-life has been reported in the range of 29 to 64 days. epa.gov
Water temperature is another critical factor that influences the rate of microbial degradation. Lower water temperatures generally reduce the metabolic rate of microorganisms, leading to slower herbicide degradation. The effectiveness of glufosinate has been observed to be lower when applied with water at a temperature of 5°C compared to 22°C. Optimal temperatures for many weak-acid herbicides are in the range of 18°C to 44°C, with performance potentially reduced at very low or very high temperatures. The pH of the water can also affect the chemical stability and breakdown of the herbicide.
Table 3: Half-Life of this compound in Different Environmental Compartments
Environment | Condition | Reported Half-Life (DT50) | Reference |
---|---|---|---|
Soil | Aerobic | 3 - 11 days | pan-india.org |
Field Studies (various soils) | 2.3 - 33.0 days | ekb.eg | |
Anaerobic | 5 - 10 days | pan-india.org | |
Water | River Water (high microbial activity) | ~25 days | |
Aerobic Aquatic System | 29 - 64 days | epa.gov | |
Distilled/Sterile Water | Stable, negligible degradation |
Soil Characteristics and Organic Matter Content
Impact of this compound on Indigenous Microbial Communities
This compound, the active L-isomer of the phosphinothricin-based herbicide, can exert varied and significant effects on the indigenous microbial communities in soil and aquatic ecosystems. The nature and extent of this impact are influenced by several factors, including the concentration of the herbicide, the properties of the soil or water, and the composition of the native microbial population.
In aquatic environments, glufosinate exposure has been shown to alter the epiphytic microbial communities on submerged plants. fao.org Studies have demonstrated an increase in the alpha-diversity of bacterial communities but a decrease in eukaryotic microbial diversity upon exposure to glufosinate-ammonium. fao.org Specific microbial populations show differential sensitivity. For example, redundancy analysis has revealed that glufosinate concentration is positively correlated with genera like Flavobacterium but negatively correlated with Methyloglobulus and Methylocystis. fao.org
Table 1: Reported Impacts of Glufosinate on Microbial Genera and Groups
Microbial Group/Genus | Environment | Observed Impact | Reference(s) |
---|---|---|---|
Firmicutes | Soil | Increase in relative abundance | |
Proteobacteria | Soil | Decrease in abundance (partially reversed by bioremediation) | |
Pseudomonas | Soil | Enrichment of species known for glufosinate degradation | |
Hyphomicrobium | Soil | Identified as significant in co-occurrence networks for degradation | |
Streptomyces | Soil | Identified as significant in co-occurrence networks for degradation | |
Enterobacter | Soil (Nutrient-Rich) | Became dominant after glufosinate treatment | |
Brevundimonas | Soil (Nutrient-Poor) | Became dominant after glufosinate treatment | |
Flavobacterium | Aquatic (Epiphytic) | Positive correlation with glufosinate concentration | fao.org |
Methyloglobulus | Aquatic (Epiphytic) | Negative correlation with glufosinate concentration | fao.org |
Methylocystis | Aquatic (Epiphytic) | Negative correlation with glufosinate concentration | fao.org |
Fungi (Aspergillus sp., Penicillium sp.) | Soil | Significant growth inhibition in vitro |
Bioremediation Strategies for Contaminated Environments
The microbial degradation of this compound is a key process for its removal from contaminated environments and represents a promising bioremediation strategy. This process relies on the metabolic activity of various soil and water microorganisms that can utilize the herbicide as a source of nutrients.
Microbial Degradation Pathways
Microorganisms have evolved several enzymatic pathways to break down phosphinothricin (the active ingredient in glufosinate). The initial steps of degradation primarily involve two types of reactions:
Oxidative Deamination: This pathway involves an oxidase or a transaminase enzyme that converts L-phosphinothricin into 4-(hydroxy(methyl)phosphinoyl)-2-oxobutanoic acid (PPO). This reaction is a critical step in detoxifying the herbicide.
N-Acetylation: In this pathway, an acetyltransferase enzyme catalyzes the transfer of an acetyl group to the amino group of phosphinothricin, forming N-acetyl-L-phosphinothricin (NAG). This acetylated form is a major metabolite found in soil.
Following these initial transformations, the major degradation products in soil are 3-methylphosphinicopropionic acid (MPP) and 2-methylphosphinicoacetic acid (MPA), which are eventually mineralized to carbon dioxide under aerobic conditions.
Bioremediation Techniques
Two primary strategies are employed for the bioremediation of glufosinate-contaminated sites:
Bioaugmentation: This strategy involves the introduction of specific, pre-selected microbial strains or consortia with high glufosinate-degrading capabilities into the contaminated environment. cambridge.org Research has shown that inoculating contaminated soil with tolerant bacterial strains can significantly enhance the rate of glufosinate removal. cambridge.orgresearchgate.net For example, inoculating sterilized soil with a consortium of Burkholderia sacchari, Serratia marcescens, and Pseudomonas psychrotolerans resulted in a 50% degradation of glufosinate within 21 days. cambridge.org In non-sterilized soils, bioaugmentation with these strains also enhanced degradation by nearly 20% compared to the activity of indigenous microbes alone. cambridge.org
Biostimulation: This approach focuses on stimulating the growth and activity of the indigenous microbial populations already present in the contaminated environment. This is typically achieved by adding nutrients, such as nitrogen and phosphorus, or other amendments that create more favorable conditions for the native degrading microorganisms. While less explored specifically for glufosinate compared to other herbicides, the principle relies on empowering the existing microbial community to carry out the degradation process more efficiently.
Long-term exposure to glufosinate can act as a selective pressure, promoting the development of indigenous bacterial strains with a high efficiency for degrading the herbicide. researchgate.net This adaptive enrichment suggests that in chronically contaminated sites, biostimulation could be a particularly effective strategy.
Table 2: Microorganisms Involved in Glufosinate Bioremediation
Microorganism | Strategy | Degradation Finding | Reference(s) |
---|---|---|---|
Pseudomonas sp. | Bioaugmentation | Strains are well-known for glufosinate degradation. | researchgate.net |
Bacillus sp. | Bioaugmentation | Species are known for glufosinate degradation. | |
Burkholderia sacchari | Bioaugmentation | Tolerant strain with significant degradation ability. | cambridge.orgresearchgate.net |
Serratia marcescens | Bioaugmentation | Tolerant strain with significant degradation ability. | cambridge.orgresearchgate.net |
Pseudomonas psychrotolerans | Bioaugmentation | Tolerant strain with significant degradation ability. | cambridge.orgresearchgate.net |
Pseudomonas citronellolis | Bioaugmentation | Moderately tolerant strain isolated from treated soil. | cambridge.orgresearchgate.net |
Bradyrhizobium japonicum | Bioaugmentation | Suggested for reversing glufosinate-induced microbial dysbiosis. | |
Rhodococcus sp. | Biodegradation | Capable of metabolizing L-PPT via oxidase and transaminase activity. |
Ecological Impacts of Glufosinate-p on Non-target Organisms
Impacts on Non-Target Plant Species
Glufosinate-P poses a risk to non-target terrestrial and aquatic plants. epa.govmcglinchey.com The U.S. Environmental Protection Agency (EPA) has noted that all proposed uses of this compound exceed the agency's level of concern for risk to non-vascular aquatic plants. mda.state.mn.us Chronic risk concerns also exist for upland terrestrial and semi-aquatic plants. mda.state.mn.us
Effects of Off-Target Movement (e.g., Spray Drift, Runoff)
Off-target movement of this compound through spray drift and runoff is a primary contributor to its potential effects on non-target plants. regulations.govmda.state.mn.us Due to its high mobility and solubility in water, this compound can be transported to adjacent terrestrial and aquatic habitats. mda.state.mn.usmda.state.mn.us Spray drift, in particular, has been identified as a significant risk, with the potential to affect terrestrial plants at considerable distances from the application site. regulations.gov The EPA has mandated specific mitigation measures, such as spray drift and runoff precautions, to minimize these off-site exposures. mda.state.mn.usehsdailyadvisor.com These measures are crucial as even small volumes of spray drift can cause necrotic vegetation on sensitive plants. mda.state.mn.us
Physiological Responses of Sensitive Plant Species
This compound is a glutamine synthetase inhibitor. mda.state.mn.us This enzyme is crucial for converting glutamate and ammonia into glutamine within plant cells. mda.state.mn.us Inhibition of glutamine synthetase leads to a rapid buildup of ammonia, which is toxic to plants and disrupts photosynthesis, ultimately causing cell death. mda.state.mn.usepa.gov The phytotoxicity of glufosinate is primarily attributed to a massive, light-dependent generation of reactive oxygen species (ROS) rather than solely ammonia accumulation or the inhibition of carbon assimilation. nih.gov This leads to the peroxidation of cell membranes and rapid cell death. nih.gov
Visual symptoms in sensitive plants, such as chlorosis and necrosis, can appear quickly after exposure. The sensitivity of different plant species to glufosinate can vary, with some studies showing significant differences in susceptibility. This variation can be attributed to differences in herbicide uptake, translocation, and metabolism among species. Increased ammonia levels in plant tissues are often used as an indicator of glufosinate's effect.
Effects on Aquatic Ecosystems
The potential for this compound to contaminate surface water through runoff and spray drift raises concerns about its impact on aquatic life. mda.state.mn.usmda.state.mn.us
Toxicity to Fish and Aquatic Invertebrates
Acute exposure to this compound is considered practically non-toxic to freshwater fish and aquatic invertebrates. mda.state.mn.us However, chronic exposure presents a greater risk. mda.state.mn.us Studies have shown that chronic toxicity in freshwater fish can lead to reduced post-hatch survival, while in aquatic invertebrates, it can cause a reduction in the number of offspring per female. mda.state.mn.us
It has been noted that herbicide formulations containing glufosinate can be more toxic to fish and aquatic invertebrates than the active ingredient alone. For some aquatic organisms, such as oyster and clam larvae, concentrations of a glufosinate-containing herbicide at less than one part per million have been shown to cause mortality.
Table 1: Aquatic Toxicity of this compound
Organism | Test Type | Toxicity Value |
---|---|---|
Fish | Acute | >46,450 ppb mda.state.mn.us |
Chronic | 24,000 ppb mda.state.mn.us | |
Invertebrate | Acute | >5,150 ppb mda.state.mn.us |
Chronic | 28,000 ppb mda.state.mn.us | |
Aquatic Plants (Vascular) | IC50 | 590 ppb mda.state.mn.us |
Aquatic Plants (Non-vascular) | IC50 | 26 ppb mda.state.mn.us |
IC50: The concentration of a substance that causes a 50% inhibition of a biological or biochemical function.
Sub-acute Exposure Effects (e.g., oxidative stress, immunity, enzyme expression)
Sub-acute exposure to glufosinate-ammonium in aquatic organisms can lead to a range of adverse effects. In the freshwater crayfish Procambarus clarkii, sub-acute exposure has been shown to cause tissue damage in the hepatopancreas and weaken both antioxidant and non-specific immune capabilities. mdpi.com This includes the induction of reactive oxygen species (ROS) production, inhibition of glutathione expression and catalase activity, and a decrease in the total number of hemocytes.
Furthermore, exposure can inhibit the expression of immunoenzymes such as acid phosphatase, alkaline phosphatase, and lysozyme in the hemolymph. Glufosinate exposure can also promote the expression of biotransformation enzymes in the hepatopancreas. These findings suggest that even at sub-lethal concentrations, glufosinate can cause significant physiological stress and compromise the health of aquatic invertebrates. In some snail species, chronic exposure to low concentrations resulted in high mortality rates and inhibited growth. mdpi.com
Effects on Terrestrial Invertebrates
The EPA's ecological risk assessment has identified potential chronic risks for non-bee terrestrial invertebrates that may forage in treated fields and be exposed to residues. epa.govmcglinchey.comehsdailyadvisor.com Acute contact exposure could also pose a risk and may adversely affect populations and communities of these invertebrates. mda.state.mn.us
While this compound is considered practically non-toxic to adult honey bees on an acute contact or oral basis, chronic risks are a concern. mda.state.mn.us These chronic risks include reductions in adult bee emergence and feeding. mda.state.mn.us Indirect effects on terrestrial invertebrates are also possible due to the loss of forage from the herbicidal action of this compound. regulations.gov
Table 2: Compound Names
Compound Name |
---|
This compound |
This compound-ammonium |
L-glufosinate |
Glufosinate |
Glutamate |
Ammonia |
Glutamine |
Glufosinate-ammonium |
Dicamba |
Glyphosate |
Protoporphyrin |
Impact on Beneficial Arthropods and Natural Enemies
The impact of this compound on beneficial arthropods, which play a crucial role in pest control, is a significant concern. Research indicates that while this compound is practically non-toxic to adult and larval honey bees on an acute basis, chronic exposure can lead to reduced adult bee emergence and feeding. For other non-bee terrestrial invertebrates, acute contact exposure could pose a risk and potentially harm populations and communities. Chronic risks have also been identified for these invertebrates that may forage in treated fields and be exposed to residues. epa.govepa.govehsdailyadvisor.com
Studies on glufosinate, the racemic mixture from which this compound is derived, provide further insight. A meta-analysis of herbicide effects on natural enemies identified glufosinate as one of the most acutely toxic active ingredients. mdpi.com Laboratory studies have shown that glufosinate can be harmful to various predatory mites, such as Phytoseiulus persimilis, Neoseiulus fallacis, and Amblyseius womersleyi, causing significant mortality. mdpi.com In fact, some studies have found glufosinate to be harmful to all tested phytoseiid mites. mdpi.com
The effects on other natural enemies are more varied. mdpi.com For instance, little mortality was observed in the green lacewing (Chrysopa pallens) and adult lady beetles (Harmonia axyridis). mdpi.com However, glufosinate was found to cause substantial mortality in the insidious flower bug (Orius strigicollis) and some juvenile stages of H. axyridis. mdpi.com Furthermore, in the parasitoid wasp Palmistichus elaeisis, glufosinate treatment led to reduced parasitism and emergence rates. mdpi.com It is important to note that it can be difficult to distinguish between the direct toxic effects of the herbicide and indirect effects from the loss of plant-based food sources and habitat. regulations.gov
Table 1: Effects of Glufosinate on Various Beneficial Arthropods
Species | Life Stage | Effect |
---|---|---|
Apis mellifera (Honey Bee) | Adult & Larvae | Practically non-toxic (acute), Chronic risks include reduced emergence and feeding. |
Phytoseiulus persimilis (Predatory Mite) | - | Significant mortality. mdpi.com |
Neoseiulus fallacis (Predatory Mite) | - | Significant mortality. mdpi.com |
Amblyseius womersleyi (Predatory Mite) | - | Significant mortality. mdpi.com |
Chrysopa pallens (Green Lacewing) | Larvae & Pupae | Little to no harm. mdpi.com |
Harmonia axyridis (Lady Beetle) | Adult | No direct effect. |
Harmonia axyridis (Lady Beetle) | 1st & 4th Instars, Pupae | Harmful to slightly harmful. |
Orius strigicollis (Insidious Flower Bug) | Eggs, Nymphs, Adults | Slightly harmful. |
Palmistichus elaeisis (Parasitoid Wasp) | - | Reduced parasitism and emergence. mdpi.com |
Effects on Soil-Dwelling Invertebrates (e.g., Earthworms)
Soil-dwelling invertebrates, such as earthworms, are vital for maintaining soil health and structure. The available data on the direct toxicity of this compound to these organisms is limited. However, studies on racemic glufosinate ammonium suggest a low risk of mortality for earthworms at expected environmental concentrations. regulations.gov One study reported a 7-day lethal dose (LD50) for earthworms that was significantly higher than the highest estimated environmental concentrations for proposed this compound uses. regulations.gov Another study classified racemic glufosinate ammonium as moderately toxic to earthworms on an acute contact basis. regulations.gov
While acute toxicity may be low, sublethal effects are a concern. Research on glufosinate-ammonium (GLA) has shown that even at low concentrations, exposure can lead to decreased weight, cocoon production, and larvae in earthworms (Eisenia fetida). These individual-level effects may be linked to changes at the microscopic level, including altered enzyme activity and DNA damage. Furthermore, studies have shown that glyphosate and its metabolite AMPA, as well as glufosinate, can be detected in both soil and earthworms, indicating exposure occurs in agricultural landscapes. The bioaccumulation of these compounds in earthworms was found to be higher than expected, raising concerns about their potential transfer through the terrestrial food web.
Table 2: Summary of Glufosinate Effects on Earthworms (Eisenia fetida)
Endpoint | Observation | Reference |
---|---|---|
Acute Toxicity (Mortality) | Low risk at expected environmental concentrations. | regulations.gov |
Sublethal Effects | Decreased weight, cocoon production, and larvae. | |
Biochemical Effects | Altered enzyme activity and DNA damage. | |
Bioaccumulation | Detected in earthworms, with higher than expected concentrations. |
Considerations for Endangered Species and Critical Habitats
The use of any pesticide raises concerns about its potential impact on endangered species and their critical habitats. The U.S. Environmental Protection Agency (EPA) conducts thorough ecological risk assessments to evaluate these potential impacts before registering a new active ingredient like this compound. epa.govepa.gov
Potential for Indirect and Direct Effects via Environmental Exposure
The EPA's ecological risk assessment for this compound identified potential risks for both terrestrial and aquatic plants. epa.govepa.gov Since this compound is a non-selective herbicide, off-site movement through spray drift or runoff can harm non-target plants that may serve as habitat or food sources for endangered species. epa.gov This represents a significant indirect effect. For example, the EPA has specifically identified the Spring Creek bladderpod and the whorled sunflower as two plant species at risk from this compound exposure. epa.gov
Direct effects on endangered animal species are also a consideration. While the acute risk of this compound to mammals, birds, reptiles, and terrestrial-phase amphibians is expected to be low, chronic risks exist for mammals that may feed on treated plants or consume exposed arthropods. The EPA's final biological evaluation predicted that with the implementation of mitigation measures, the use of this compound is not likely to jeopardize the continued existence of any listed species or adversely modify their critical habitats. epa.gov
Mitigation Measures to Reduce Ecological Risk
To address the identified risks to non-target organisms and endangered species, the EPA has mandated several mitigation measures for the use of this compound. epa.govepa.gov These measures are designed to reduce off-site exposure through spray drift and runoff. Key mitigation strategies include:
Application Prohibitions: Applying the herbicide is prohibited during rainfall or when soils are saturated or above field capacity to minimize runoff. epa.govepa.gov
Buffer Zones: Mandatory downwind buffer zones are required to protect sensitive areas from spray drift. For aerial applications, a 50-foot buffer is required, while ground applications necessitate a 10-foot buffer. epa.gov
Runoff Mitigation: Users are required to consult the EPA's Mitigation Menu website to select and implement strategies that reduce runoff potential. epa.govepa.gov This can include practices like no-till or limited-till farming and contour plowing. iastate.edu
Endangered Species Bulletins: Applicators must access and follow any specific instructions for protecting endangered species found in the "Bulletins Live! Two" web-based system. epa.gov
Geographically Specific Limitations: For certain highly vulnerable species like the Spring Creek bladderpod, specific restrictions on application timing are in place in designated areas. epa.gov
These mitigation measures are part of the EPA's Herbicide Strategy Framework, which aims to standardize protections for listed species from herbicides. epa.govehsdailyadvisor.comreach24h.com The ongoing monitoring of this compound's effects will be crucial to determine if additional protective measures are needed in the future.
Analytical Methodologies for Glufosinate-p Detection and Quantification in Environmental Samples
Extraction and Sample Preparation Techniques for Complex Matrices (e.g., soil, water, plant tissue)
The choice of extraction and sample preparation technique is critical and depends heavily on the matrix being analyzed. The goal is to efficiently isolate Glufosinate-P from interfering components present in complex samples like soil, water, and plant tissues.
Soil: Extraction of this compound from soil is commonly performed using aqueous solutions due to the compound's high water solubility. Methods often employ mechanical shaking or ultrasonic extraction with water or a mixed alkaline solution to release the analyte from soil particles. epa.gov For instance, one method involves shaking the soil sample with ultrapure water for 1.5 hours. Another procedure uses a mixed alkaline solution followed by ultrasonication for 30 minutes and centrifugation to separate the extract. After extraction, the pH of the filtrate may be adjusted. For cleanup, the extract can be passed through a solid-phase extraction (SPE) column, such as a Waters® Oasis MAX (Mixed-Mode Anion eXchange) column, to remove co-extractives before instrumental analysis. epa.gov Purification agents like primary secondary amine (PSA) can also be used to clean up the extract.
Water: Sample preparation for water matrices is generally simpler than for soil or plant tissue. For many methods, particularly those using direct analysis by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), a water sample is simply aliquoted, spiked with an internal standard, and then analyzed. epa.gov Filtration through a 0.22 µm or 0.45 µm membrane is a common step to remove particulate matter before injection into the analytical instrument.
Plant Tissue: Extracting this compound from plant tissues requires methods that can effectively break down the plant matrix and release the analyte. Aqueous solutions, often mixed with organic solvents, are typically used. One approach for zebrafish tissue, which can be analogous to other biological tissues, used an aqueous solution containing 10% methanol with 0.5% formic acid, followed by vortexing and centrifugation. For wheat plants and grains, extraction has been performed with a potassium hydroxide (KOH) solution, followed by filtration and purification on an Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE column. Other tested solvents for plant tissues include acidified water (pH 2.5) and acetonitrile-water mixtures. scielo.br Acetone has also been utilized as an extraction solvent, followed by an ultrafiltration cleanup step to remove chlorophyll and other organic interferences. researchgate.net
Derivatization Strategies for Enhanced Detection
Derivatization is a key strategy to overcome the analytical challenges posed by this compound's physicochemical properties. This process involves chemically modifying the analyte to attach a chromophore or fluorophore, making it detectable by common analytical instruments like those equipped with UV or fluorescence detectors. Pre-column derivatization, where the reaction occurs before the sample is introduced into the chromatographic system, is often preferred due to its potential for higher sensitivity and simplified logistics.
A widely adopted and effective pre-column derivatization agent for this compound is 9-fluorenyl methyl chloroformate (FMOC-Cl). alanplewis.comshimadzu.com FMOC-Cl reacts with the secondary amine group of this compound under alkaline conditions, attaching the highly fluorescent fluorenylmethoxycarbonyl group.
The reaction is typically carried out in a borate buffer to maintain the necessary alkaline pH for the reaction to proceed completely. Studies have optimized the reaction conditions to ensure efficient derivatization. For example, a successful method for soil samples involves derivatizing the extract with FMOC at 25°C for 1 hour. The derivatization efficiency can be sensitive to temperature; one study noted that the chromatographic response for the derivative was significantly lower when the reaction was conducted at 40°C compared to 25°C. After the derivatization reaction, a liquid-liquid extraction step, often with a solvent like dichloromethane or ethyl ether, may be performed to remove the excess unreacted FMOC reagent, which could interfere with the analysis. alanplewis.com
Chromatographic Separation and Detection Methods
Following extraction and derivatization, chromatographic techniques are used to separate the this compound derivative or the underivatized molecule from other components in the sample extract, followed by detection and quantification.
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a sensitive and robust method for analyzing FMOC-derivatized this compound. alanplewis.com The derivatized compound is highly fluorescent, allowing for very low detection limits.
The separation is typically achieved using a reversed-phase column, such as a C18 column. alanplewis.com A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an acidic aqueous solution (e.g., 0.2% phosphoric acid) is commonly used to separate the derivative from interferences. The fluorescence detector is set to specific excitation and emission wavelengths to maximize sensitivity for the FMOC derivative. Common wavelength pairs include an excitation of 254 nm and an emission of 279.8 nm, or an excitation of 260 nm and an emission of 310 nm. alanplewis.com
Parameter | Condition |
---|---|
Instrument | Waters 2695 HPLC with Waters 2475 Fluorescence Detector |
Column | ACE-C18 reversed-phase (25 cm × 4.6 mm, 5-μm) |
Mobile Phase A | Acetonitrile |
Mobile Phase B | 0.2% phosphoric acid aqueous solution |
Flow Rate | 1.0 mL/min |
Column Temperature | 30 °C |
Injection Volume | 10 µL |
Excitation Wavelength | 254 nm |
Emission Wavelength | 279.8 nm |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive technique for the determination of this compound. epa.gov It can be used for the analysis of both derivatized and, notably, underivatized this compound, which simplifies sample preparation by avoiding the derivatization step. acs.org The high specificity of monitoring specific mass transitions (Multiple Reaction Monitoring, MRM) minimizes matrix interference. epa.gov
For the analysis of the individual enantiomers (L-glufosinate and D-glufosinate), chiral LC-MS/MS methods have been developed. These methods use a chiral column, such as a Daicel Crownpak CR(+), to separate the two enantiomers before they enter the mass spectrometer. Quantitation is typically performed using an isotopically-labeled internal standard, such as Glufosinate-d3, to correct for matrix effects and variations in instrument response. epa.gov In positive electrospray ionization (ESI) mode, the primary and confirmatory ion transitions monitored for Glufosinate are often m/z 182→136 and 182→119, respectively. epa.gov
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Method Validation Parameters
To ensure the reliability and accuracy of analytical methods, they must be rigorously validated. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD).
Linearity: This parameter assesses the relationship between the analyte concentration and the instrument's response. A high coefficient of regression (R²), typically >0.99, indicates good linearity over a specific concentration range.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. epa.gov For this compound in soil, HPLC-FLD methods have achieved LODs ranging from 0.004 to 0.015 mg/kg and LOQs from 0.0125 to 0.05 mg/kg. Chiral LC-MS/MS methods for water and soil have reported LOQs (defined as the Lowest Level of Method Validation) of 0.0025 mg/kg and 0.0020 mg/kg, respectively.
Accuracy (Recovery): Accuracy is determined by spiking blank matrix samples with a known concentration of the analyte and measuring the percentage of the analyte that is recovered by the method. For this compound in soil, mean recoveries have been reported in the range of 94% to 119.8%. In tap water, a recovery rate of 97% has been achieved. shimadzu.com
Precision (Relative Standard Deviation, RSD): Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For soil analysis, RSDs have been reported between 2.8% and 9.0%.
Limits of Detection (LOD) and Limits of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key parameters that define the performance and sensitivity of an analytical method. For this compound, these limits vary significantly depending on the analytical technique, the derivatizing agent used, and the complexity of the sample matrix (e.g., soil type, water source).
Several studies have established LODs and LOQs for this compound in environmental samples. For instance, an LC-MS/MS method for the enantiomers of glufosinate (including this compound) reported an LOD of 0.0005 mg/kg in water and 0.0004 mg/kg in soil. epa.gov The LOQ for the same method was established at 0.0025 mg/kg for water and 0.0020 mg/kg for soil. epa.gov Another LC-(DMS)-MS/MS method set the LOD at 0.5 µg/L for water and 0.4 µg/kg for soil, with corresponding LOQs of 2.5 µg/L and 2.0 µg/kg, respectively. epa.gov
Methods involving derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by HPLC with fluorescence detection have also demonstrated high sensitivity. One such method developed for farmland soil achieved LODs ranging from 0.004 to 0.015 mg/kg and LOQs from 0.0125 to 0.05 mg/kg, depending on the specific soil characteristics. An HPLC-UV method using the same derivatizing agent reported an LOD of 0.15 µg/L for glufosinate.
The choice of detector also influences sensitivity. A study comparing a Diode Array Detector (DAD) with an Evaporative Light Scattering Detector (ELSD) for glufosinate analysis using hydrophilic interaction liquid chromatography (HILIC) found significantly lower detection limits with the ELSD. In soil, the LOD and LOQ were 0.01 mg/kg and 0.05 mg/kg with ELSD, compared to 1.0 mg/kg and 2.3 mg/kg with DAD.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Environmental Samples
Analytical Method | Matrix | LOD | LOQ | Reference |
---|---|---|---|---|
LC-MS/MS | Water | 0.0005 mg/kg | 0.0025 mg/kg | epa.gov |
LC-MS/MS | Soil | 0.0004 mg/kg | 0.0020 mg/kg | epa.gov |
LC-(DMS)-MS/MS | Water | 0.5 µg/L | 2.5 µg/L | epa.gov |
LC-(DMS)-MS/MS | Soil | 0.4 µg/kg | 2.0 µg/kg | epa.gov |
HPLC-Fluorescence (FMOC derivatization) | Farmland Soil | 0.004 - 0.015 mg/kg | 0.0125 - 0.05 mg/kg | |
HILIC-ELSD | Soil | 0.01 mg/kg | 0.05 mg/kg | |
HILIC-ELSD | Water | 0.01 mg/kg | 0.05 mg/kg | |
HILIC-DAD | Soil | 1.0 mg/kg | 2.3 mg/kg | |
HILIC-DAD | Water | 0.5 mg/kg | 1.3 mg/kg | |
HPLC-UV (FMOC-Cl derivatization) | Water | 0.15 µg/L | Not Reported |
Recovery and Reproducibility
Method validation for this compound analysis requires rigorous assessment of recovery and reproducibility to ensure accuracy and reliability. Recovery studies involve spiking blank environmental samples with known concentrations of the analyte and measuring the percentage recovered by the analytical method. Reproducibility is typically expressed as the relative standard deviation (RSD) of replicate measurements.
An LC-MS/MS method validation demonstrated mean recoveries for L-glufosinate between 90.0% and 94.4% in fortified groundwater and between 77.6% and 106% at the LOQ level. epa.gov The RSDs were generally below 12%, indicating good reproducibility. epa.gov In another study using HPLC with fluorescence detection in four different soil types, average recoveries of this compound ranged from 94% to 119.8% at spiking concentrations of 0.1 and 1.0 mg/kg. The corresponding RSDs were between 2.8% and 9.0%, signifying high precision.
Similarly, a modified QuEChERS method coupled with LC-MS/MS analysis yielded quantitative recoveries from 84% to 109% for glufosinate ammonium. The coefficient of variation for repeatability was less than 10%, and for reproducibility, it was less than 13%. A spike-and-recovery test in tap water using an LCMS-8050 system showed a recovery rate of 97% for glufosinate with a repeatability accuracy (%RSD) below 10%. shimadzu.com
Table 2: Recovery and Reproducibility Data for this compound Analysis
Analytical Method | Matrix | Fortification Level(s) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
---|---|---|---|---|---|
LC-MS/MS | Groundwater | 0.0025 mg/kg (LOQ) & 0.025 mg/kg | 90.0 - 94.4 | 8.1 - 11.5 | epa.gov |
LC-MS/MS | Surface Water | 0.0025 mg/kg (LOQ) & 0.025 mg/kg | 85.2 - 91.4 | 6.9 - 8.6 | epa.gov |
HPLC-Fluorescence | Farmland Soil | 0.1 mg/kg & 1.0 mg/kg | 94 - 119.8 | 2.8 - 9.0 | |
HILIC | Water, Soil, Tea Leaves | 0.01, 0.05, 1.00 mg/kg | 78.4 - 90.5 | 1.00 - 2.39 | |
LC-MS/MS | Tap Water | 0.2 µg/L | 97 | <10 | shimadzu.com |
LC-MS/MS | Crude Palm Oil | 0.005, 0.05, 0.5 µg/ml | 84 - 109 | <10 (repeatability), <13 (reproducibility) |
Linearity and Sensitivity
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. This is typically evaluated by constructing a calibration curve and determining the correlation coefficient (r) or coefficient of determination (R²). High sensitivity is reflected by a steep slope of the calibration curve and low detection limits.
Analytical methods for this compound have consistently shown excellent linearity. An LC-(DMS)-MS/MS method demonstrated linearity for glufosinate over the range of 0.5–50 ng/mL in water and 0.4–50 ng/mL in soil, with all correlation coefficients (r) being ≥ 0.995. epa.gov A study using HPLC with fluorescence detection for this compound in soil reported coefficients of regression for the linearity equation of more than 0.99. Another HPLC method developed for glufosinate formulations also showed a strong linear relationship, with a regression coefficient of 0.999 over a concentration range of 50% to 150% of the theoretical concentration. scholarsresearchlibrary.com
The sensitivity of these methods is sufficient for detecting environmentally relevant concentrations of this compound. Derivatization is a key strategy to enhance sensitivity, especially for UV or fluorescence detection. For example, derivatization with FMOC-Cl allows for the sensitive detection of this compound by attaching a fluorophore to the molecule, which would otherwise lack native fluorescence.
Table 3: Linearity of Analytical Methods for this compound
Analytical Method | Matrix | Linear Range | Correlation Coefficient (r or R²) | Reference |
---|---|---|---|---|
LC-(DMS)-MS/MS | Water | 0.5 - 50 ng/mL | r ≥ 0.995 | epa.gov |
LC-(DMS)-MS/MS | Soil | 0.4 - 50 ng/mL | r ≥ 0.995 | epa.gov |
HPLC-Fluorescence | Farmland Soil | 0.005 - 0.5 mg/L | R² > 0.99 | |
HILIC-DAD | Standard Solution | 0.01 - 1.0 mg/L | R² = 0.983 | |
HILIC-ELSD | Standard Solution | 0.05 - 2.0 mg/L | R² = 0.989 | |
HPLC | Formulations | 50% - 150% of target concentration | R² = 0.999 | scholarsresearchlibrary.com |
Enantiomeric Separation and Quantification Methods
Since the herbicidal activity of glufosinate resides almost exclusively in the L-enantiomer (this compound), methods capable of separating and quantifying the individual D- and L-enantiomers are essential for accurate risk assessment and to understand its stereospecific behavior in the environment.
The primary technique for this purpose is chiral liquid chromatography, often coupled with mass spectrometry. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. For example, a method for analyzing D- and L-glufosinate in soil and water utilizes a chiral analytical column with LC-MS/MS. epa.gov To improve the separation and peak shape of the enantiomers, optimization of the tubing from the injection port to the HPLC column and to the mass spectrometer was found to be important. epa.gov
Another approach involves high-performance liquid chromatography using a Eurocel 01 column, which has been successfully used to separate glufosinate enantiomers for phytotoxicity studies. Capillary electrophoresis (CE) has also been employed as a powerful technique for chiral separations. A sensitive CE method using γ-cyclodextrin as a chiral selector in a phosphate buffer allowed for the baseline separation of glufosinate enantiomers in under six minutes. This method, combined with fluorescence detection and online preconcentration techniques, was applied to determine the enantiomers in fortified river water samples.
The use of a Differential Mobility Separation (DMS) device, such as a Sciex SelexION, fitted to an LC-MS/MS instrument, provides an additional dimension of separation, further enhancing the ability to resolve the D- and L-enantiomers of glufosinate from complex environmental matrices. epa.gov
Glufosinate-p in Integrated Agricultural Systems Research
Role in Weed Management Strategies in Glufosinate-Resistant Cropping Systems
The introduction of glufosinate-resistant crops, often marketed under the LibertyLink® trait, has provided farmers with a valuable tool for post-emergence weed control. soygrowers.comfbn.com Glufosinate-P offers flexible application timing, allowing for the management of a wide array of emerged broadleaf and grassy weeds in crops like corn, soybeans, cotton, and canola that have been genetically modified to be tolerant to its effects. mda.state.mn.ussoygrowers.com This is particularly significant in the face of widespread glyphosate resistance in certain weed populations. basf.com
This compound is effective against many annual and perennial weeds. fbn.com However, its performance can be inconsistent against some grass species. For optimal efficacy, it is recommended to apply this compound when weeds are small and actively growing. soygrowers.com Integrated Weed Management (IWM) programs that incorporate this compound often recommend its use in rotation with other herbicides with different modes of action to mitigate the development of weed resistance. basf.com
Table 1: Efficacy of this compound on Various Weed Species
Weed Species | Common Name | Efficacy Level | Source |
Amaranthus palmeri | Palmer amaranth | High | |
Amaranthus tuberculatus | Waterhemp | High | cambridge.org |
Setaria faberi | Giant foxtail | Moderate to High | cambridge.org |
Ipomoea spp. | Morningglory | Moderate | cambridge.org |
Eleusine indica | Goosegrass | Moderate | researchgate.net |
Sorghum halepense | Johnsongrass | Moderate | cotton.org |
This table is for illustrative purposes and efficacy can vary based on environmental conditions and application parameters.
Synergistic and Antagonistic Interactions with Other Herbicides
Tank-mixing this compound with other herbicides can result in either synergistic (enhanced) or antagonistic (reduced) weed control, depending on the herbicides involved and the target weed species. scielo.br
Research has shown synergistic effects when this compound is combined with protoporphyrinogen oxidase (PPO) inhibitors like saflufenacil. One study demonstrated that a tank mix of a low rate of glufosinate with an ultra-low dose of saflufenacil provided enhanced control of Palmer amaranth compared to either product applied alone. This combination was also effective under low temperature and humidity conditions that typically reduce glufosinate efficacy.
Conversely, antagonism is frequently observed when this compound is mixed with graminicides (grass-specific herbicides) such as clethodim, sethoxydim, fluazifop-P, and quizalofop-P. cotton.orgscielo.br The rapid, contact activity of this compound can disrupt the translocation of systemic herbicides like clethodim, leading to reduced control of grass species. researchgate.net This antagonism can be dependent on the herbicide rates and the specific grass species being targeted. To avoid this, it is often recommended to apply the graminicide and this compound separately, with a multi-day interval between applications. cotton.orgscielo.br
The interactions in herbicide mixtures are based on their different modes of action. In the case of the synergistic mixture of glufosinate and a PPO inhibitor, glufosinate's inhibition of glutamine synthetase leads to an accumulation of glutamate. Glutamate is a precursor in the chlorophyll biosynthesis pathway, which is the target of PPO inhibitors. The increased availability of glutamate enhances the production of protoporphyrin, which, when the PPO enzyme is also inhibited, leads to a greater accumulation of this photodynamic intermediate and a more rapid generation of reactive oxygen species (ROS), ultimately causing faster and more complete plant death.
Adaptation of Weed Populations and Management of Multi-Herbicide Resistance
While resistance to this compound has been relatively rare compared to other herbicide groups, the potential for weed populations to adapt exists. basf.us The primary strategy for managing and preventing the evolution of herbicide resistance is the implementation of a diverse IWM program. basf.com This includes:
Rotating herbicides: Alternating between herbicides with different modes of action prevents the selection of weeds resistant to a single chemical family. basf.com Glufosinate, being a Group 10 herbicide, is a valuable tool in these rotations. mda.state.mn.usbasf.us
Using multiple modes of action: Tank-mixing effective herbicides or using pre-packaged mixtures can control a broader spectrum of weeds and reduce the likelihood of resistant individuals surviving and reproducing.
The use of this compound in glufosinate-resistant cropping systems is a key component in managing weeds that have already developed resistance to other herbicides, such as glyphosate. basf.com
Implications for No-Tillage and Reduced Tillage Systems
This compound plays a significant role in no-tillage and reduced tillage agricultural systems. mda.state.mn.us It is effective as a non-selective "burndown" herbicide to control existing vegetation before planting, a critical step in conservation tillage. mda.state.mn.usfbn.com Because this compound is primarily foliar-active with little to no soil activity, it controls emerged weeds without affecting the yet-to-be-planted crop. soygrowers.com This allows for a clean seedbed without the soil disturbance that can lead to erosion and loss of soil moisture.
In these systems, this compound provides a broad spectrum of weed control, which is essential as tillage is not used to manage weeds. mda.state.mn.us Its use in conjunction with glufosinate-resistant crops allows for effective post-emergence weed control throughout the growing season, further supporting the viability of conservation tillage practices. fbn.com
Influence of Environmental Variables on Field Efficacy and Weed Control
The efficacy of this compound is significantly influenced by environmental conditions at and around the time of application. cambridge.org
Humidity: High relative humidity is one of the most critical factors for maximizing glufosinate's performance. grdc.com.auresearchgate.net Low humidity can significantly decrease weed control. researchgate.net Studies have shown that glufosinate translocation is greater in plants at 90% relative humidity compared to 35%.
Temperature: While temperature can affect efficacy, its impact is often considered secondary to humidity. grdc.com.au Lower temperatures can slow the development of injury symptoms. researchgate.net However, some research indicates that the probability of successful weed control decreases when the average air temperature in the days following application is below 25°C. cambridge.orgresearchgate.net
Rainfall: Rainfall shortly after application can wash the herbicide off the leaf surface, reducing its effectiveness. The required rain-free period can vary by weed species, with some studies suggesting a minimum of 1 to 8 hours is necessary for optimal control.
Light: Application during bright, sunny conditions generally improves the performance of this compound. grdc.com.au Light is necessary for the accumulation of toxic ammonia that leads to plant death.
Table 2: Impact of Environmental Factors on this compound Efficacy
Environmental Factor | Optimal Condition for Efficacy | Impact of Sub-optimal Condition | Source(s) |
Relative Humidity | High (e.g., >70-90%) | Reduced absorption and translocation, decreased weed control | cambridge.orggrdc.com.auresearchgate.net |
Temperature | Warm (e.g., >25°C post-application) | Slower symptom development, potentially reduced control | cambridge.orgresearchgate.net |
Rainfall | Rain-free period post-application (1-8+ hours) | Herbicide wash-off, reduced efficacy | |
Light/Solar Radiation | High | Reduced herbicidal activity | grdc.com.au |
Residue Dynamics in Agricultural Commodities and Environmental Implications (excluding human health)
Once applied, this compound can be found as residues in agricultural commodities and the environment. The U.S. Environmental Protection Agency (EPA) has established tolerance levels for glufosinate residues in various crops and livestock products. For example, the tolerance for field corn grain is 0.20 parts per million (ppm) and for soybeans is 2.0 ppm.
In the environment, this compound has low persistence in soil and is not likely to volatilize. mda.state.mn.us However, due to its high water solubility, it has the potential to be transported to surface water via runoff and to groundwater through leaching, although field studies have shown limited detection at deeper soil levels. mda.state.mn.usregulations.gov The degradation of glufosinate in soil is primarily a microbial process.
The main degradation products of glufosinate in the soil are 3-methylphosphinico-propionic acid (MPP) and 2-methylphosphinico-acetic acid (MPA). ekb.eg These degradates are generally considered to be of equal or lesser toxicity than the parent compound. mda.state.mn.us The half-life of glufosinate in soil is relatively short, with studies reporting values ranging from approximately 2 to 10 days. ekb.eg In aquatic systems, glufosinate may be more persistent. herts.ac.uk
Ecological risk assessments have identified potential risks to non-target terrestrial and aquatic plants. There are also identified chronic risks to certain mammals and terrestrial invertebrates, like bees, that may be exposed to residues. To mitigate these risks, specific application requirements, such as buffer zones and prohibitions on application during rainfall, are in place.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for assessing Glufosinate-P’s environmental fate across varying pH conditions?
- Methodology :
- Conduct pH-dependent speciation studies using standardized buffers (pH 5–9) to simulate environmental conditions. Monitor the equilibrium between this compound and its ammonium salt using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) .
- Include kinetic modeling to predict transformation rates under field conditions.
- Data Consideration: Environmental relevance requires testing at realistic concentrations (e.g., µg/L to mg/L ranges) and temperature-controlled settings.
Q. How can researchers reconcile contradictory data on this compound’s toxicity to non-target species?
- Methodology :
- Apply systematic review frameworks (e.g., PRISMA) to aggregate toxicity data from peer-reviewed studies. Stratify results by species type (aquatic vs. terrestrial), life stage, and exposure duration .
- Use meta-analysis tools to quantify heterogeneity and identify moderators (e.g., pH, co-formulants).
- Example: Compare LC₅₀ values for Daphnia magna across studies, adjusting for methodological differences (e.g., static vs. flow-through systems) .
Q. What standardized protocols exist for evaluating this compound’s herbicidal efficacy in resistance studies?
- Methodology :
- Follow OECD Guidelines (e.g., Test No. 208 for plant growth inhibition) or ISO 16119 for field trials.
- Incorporate dose-response assays with resistant and susceptible weed populations, using L-glufosinate ammonium as a comparator to assess activity differences .
- Data Reporting: Include parameters like ED₉₀ (effective dose for 90% control) and resistance ratios (RR₉₀).
Advanced Research Questions
Q. How can molecular dynamics simulations enhance understanding of this compound’s interaction with target enzymes (e.g., glutamine synthetase)?
- Methodology :
- Perform homology modeling to generate 3D structures of target enzymes from non-model organisms.
- Use software like GROMACS or AMBER to simulate binding affinities and conformational changes under varying ionic conditions .
- Validate simulations with in vitro enzyme inhibition assays.
- Example: Compare binding free energies (ΔG) of this compound vs. its enantiomers .
Q. What advanced ecological modeling approaches are suitable for predicting long-term risks of this compound to endangered species?
- Methodology :
- Develop species distribution models (SDMs) integrated with exposure scenarios from EPA’s ecological risk assessment (ERA) framework .
- Apply Bayesian networks to quantify cumulative effects of this compound and co-occurring stressors (e.g., habitat loss).
- Case Study: Use EFED’s draft Biological Evaluation (BE) to parameterize jeopardy analyses for listed species .
Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) improve tracing of this compound degradation pathways in soil-plant systems?
- Methodology :
- Synthesize isotopically labeled this compound via custom organic synthesis.
- Conduct microcosm experiments with LC-MS/MS to track metabolite formation (e.g., MPP, N-acetyl-glufosinate) .
- Use stable isotope probing (SIP) to link degradation activity to microbial communities.
Methodological Cross-Cutting Themes
Q. What statistical frameworks address spatial-temporal variability in this compound monitoring data?
- Approach :
- Apply geospatial tools (e.g., GIS-based kriging) to interpolate field data.
- Use mixed-effects models to account for nested variability (e.g., regional vs. plot-level differences) .
Q. How to design a PICOT-compliant study for this compound’s impact on aquatic ecosystems?
- Framework :
- P opulation: Freshwater invertebrates (e.g., Chironomus riparius).
- I ntervention: Chronic exposure to this compound (0.1–10 µg/L).
- C omparison: Non-exposed control + L-glufosinate ammonium group.
- O utcome: Mortality, growth inhibition, biomarker responses (e.g., GST activity).
- T ime: 28-day exposure with weekly sampling .
Data Integration & Reporting
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.